molecular formula C10H14O6 B14736290 Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate CAS No. 6085-42-3

Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate

Cat. No.: B14736290
CAS No.: 6085-42-3
M. Wt: 230.21 g/mol
InChI Key: JTKNVQQAUPUCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is known for its unique structure, which includes two methoxy groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dimethoxyhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid.

    Reduction: Formation of dimethyl 2,5-dimethoxyhexane-2,4-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate involves its interaction with molecular targets through its functional groups. The methoxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The conjugated diene system can undergo various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,5-dimethoxyhexane-2,4-dioate
  • Dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid
  • Dimethyl 2,5-dimethoxyhexane-2,4-diol

Uniqueness

Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is unique due to its conjugated diene system and the presence of two methoxy groups. This structure imparts distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

6085-42-3

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

dimethyl 2,5-dimethoxyhexa-2,4-dienedioate

InChI

InChI=1S/C10H14O6/c1-13-7(9(11)15-3)5-6-8(14-2)10(12)16-4/h5-6H,1-4H3

InChI Key

JTKNVQQAUPUCNL-UHFFFAOYSA-N

Canonical SMILES

COC(=CC=C(C(=O)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.